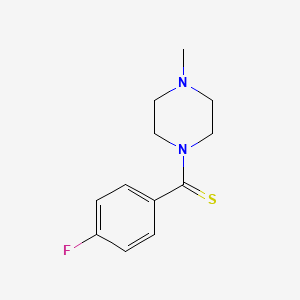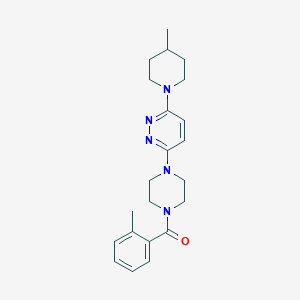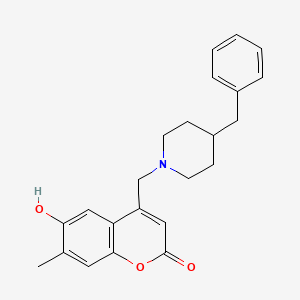
CaSR antagonist 18c
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CaSR antagonist 18c is a Calcium-sensing receptor (CaSR) antagonist with an IC50 of 76 nM . It is a potential anabolic agent for the treatment of osteoporosis . The molecular formula of CaSR antagonist 18c is C32H35N3O6 .
Molecular Structure Analysis
CaSR antagonist 18c contains a total of 79 bonds, including 44 non-H bonds, 25 multiple bonds, 14 rotatable bonds, 1 double bond, 24 aromatic bonds, 4 six-membered rings, 1 secondary amide (aromatic), 1 secondary amine (aromatic), 1 hydroxyl group, and 1 primary amide .科学的研究の応用
1. Potential in Osteoporosis Treatment
The trisubstituted pyrimidine CaSR antagonist, including 18c, was identified as a potential anabolic agent for treating osteoporosis. Investigations around this compound led to improved potency and solubility, indicating its promise in promoting PTH release in vivo, which is crucial for bone health (Yang et al., 2009).
2. Role in Bone Cell Metabolism
CaSR plays a significant role in bone cell metabolism, regulating the recruitment, differentiation, and survival of osteoblasts and osteoclasts. The possibility of targeting bone CaSR with modulators like 18c could be a novel approach for treating bone diseases, especially osteoporosis (Marie, 2010).
3. Impact on Breast Cancer Pathogenesis
In breast cancer, CaSR acts as an oncoprotein and is implicated in the pathogenesis of skeletal metastases from breast cancer. CaSR antagonists like 18c could potentially be repurposed to target the receptor in cancerous tissues, offering new avenues for treating metastatic breast cancer (Das et al., 2020).
4. Influence on Kidney Cell Function
CaSR is expressed in kidney cells and plays an important role in calcium homeostasis. Research indicates that CaSR modulates cell proliferation in kidney mesangial cells, suggesting a potential therapeutic target in renal pathologies (Kwak et al., 2005).
5. Suppression of Gastric Cancer Cell Proliferation
The CaSR antagonist NPS-2143, similar in function to 18c, suppresses the proliferation, invasion, and migration of gastric cancer cells, indicating the role of CaSR in tumorigenesis and its potential as a therapeutic target (Zhang et al., 2019).
6. Role in Modulating Enteroendocrine Cell Function
CaSR mediates CCK secretions induced by dietary peptides in enteroendocrine cells, suggesting its role in nutrient sensing and gut hormone secretion, which could be modulated by antagonists like 18c (Nakajima et al., 2012).
7. Application in Persistent Pulmonary Hypertension
CaSR agonists and antagonists modulate CaSR expression in neonatal mice with persistent pulmonary hypertension (PPHN), indicating a potential therapeutic role for CaSR antagonists in treating PPHN (Wang et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
6-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O6/c1-38-27-19-23(20-28(39-2)31(27)40-3)30-26(32(37)33-16-17-41-25-12-8-5-9-13-25)14-15-29(35-30)34-24(21-36)18-22-10-6-4-7-11-22/h4-15,19-20,24,36H,16-18,21H2,1-3H3,(H,33,37)(H,34,35)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBOUJYKAGWYQM-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C=CC(=N2)NC(CC3=CC=CC=C3)CO)C(=O)NCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C=CC(=N2)N[C@@H](CC3=CC=CC=C3)CO)C(=O)NCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CaSR antagonist 18c | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2515765.png)
![4-(N,N-diallylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2515766.png)
![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)

![1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515769.png)

![6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride](/img/structure/B2515773.png)
![2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515774.png)


![4-methoxy-3-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515777.png)
![N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2515779.png)
